While dedicated research on 1-Fluoro-4-prop-2-ynyl-benzene is scarce, some resources offer information on similar molecules or functional groups that might provide clues for potential applications.
Here are some potential areas of scientific research where 1-Fluoro-4-prop-2-ynyl-benzene could be relevant, based on its functional groups:
1-Fluoro-4-prop-2-ynyl-benzene, also known by its IUPAC name, is an organic compound characterized by the molecular formula C9H7F. This compound features a benzene ring substituted with a fluorine atom at the para position and a prop-2-ynyl group at the meta position. The presence of the fluorine atom imparts unique electronic properties to the molecule, influencing its reactivity and interactions in various chemical environments. The compound is typically a liquid at room temperature and has a molecular weight of approximately 134.15 g/mol .
The uniqueness of 1-fluoro-4-prop-2-ynyl-benzene lies in its specific combination of substituents, which confer distinct chemical behaviors making it valuable for diverse applications in organic synthesis and material science .
Several methods have been developed for synthesizing 1-fluoro-4-prop-2-ynyl-benzene:
1-Fluoro-4-prop-2-ynyl-benzene finds applications across various fields:
Interaction studies involving 1-fluoro-4-prop-2-ynyl-benzene primarily focus on its reactivity with biological molecules and other chemical species. The fluorine atom's presence can enhance binding affinities with certain proteins or enzymes, making it a useful probe in biochemical assays. Additionally, studies on similar compounds indicate potential for exploring metabolic pathways and enzyme kinetics, although specific data on this compound remains limited .